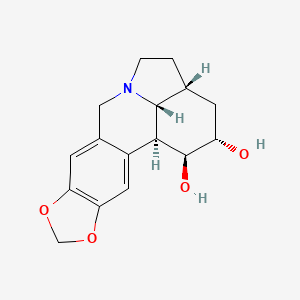

Dihydrolycorine

Vue d'ensemble

Description

La dihydrolycorine est un alcaloïde dérivé de la plante Lycoris radiata. C'est un dérivé de la lycorine, connue pour ses divers effets pharmacologiques. La this compound a été étudiée pour ses applications thérapeutiques potentielles, notamment dans la protection cardiovasculaire, la neuroprotection et les activités antitumorales .

Méthodes De Préparation

La dihydrolycorine est synthétisée par hydrogénation de la lycorine. Le processus implique la réduction de la lycorine à l'aide d'hydrogène gazeux en présence d'un catalyseur, généralement du palladium sur charbon (Pd/C). Cette réaction est réalisée dans des conditions contrôlées pour assurer la réduction sélective des doubles liaisons de la lycorine, ce qui conduit à la formation de this compound .

Analyse Des Réactions Chimiques

La dihydrolycorine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des oxydes correspondants. Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Comme mentionné, la this compound est formée par la réduction de la lycorine. Une réduction supplémentaire peut conduire à la formation de dérivés plus saturés.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote. Les réactifs courants pour ces réactions comprennent les halogénures d'alkyle et les chlorures d'acyle.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Protection cardiovasculaire : Il a été démontré que la this compound atténue la fibrose cardiaque et le dysfonctionnement en régulant à la baisse Runx1 après un infarctus du myocarde.

Activité antitumorale : La this compound a montré une activité antitumorale significative dans les cellules cancéreuses qui présentent une résistance aux stimuli proapoptotiques.

Anti-inflammatoire : Elle possède des effets anti-inflammatoires, ce qui la rend utile dans le traitement de diverses affections inflammatoires.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Protection cardiovasculaire : Elle inhibe l'expression de Runx1, un gène associé au remodelage cardiaque défavorable.

Activité antitumorale : Elle inhibe la synthèse protéique dans les cellules eucaryotes en ciblant l'étape de formation de la liaison peptidique, exerçant ainsi ses effets antitumoraux.

Applications De Recherche Scientifique

Cardiovascular Protection: Dihydrolycorine has been shown to attenuate cardiac fibrosis and dysfunction by downregulating Runx1 following myocardial infarction.

Antitumor Activity: This compound has demonstrated significant antitumor activity in cancer cells that display resistance to proapoptotic stimuli.

Anti-inflammatory: It has anti-inflammatory effects, making it useful in the treatment of various inflammatory conditions.

Mécanisme D'action

Dihydrolycorine exerts its effects through various molecular targets and pathways:

Cardiovascular Protection: It inhibits the expression of Runx1, a gene associated with adverse cardiac remodeling.

Antitumor Activity: It inhibits protein synthesis in eukaryotic cells by targeting the peptide bond formation step, thereby exerting its antitumor effects.

Comparaison Avec Des Composés Similaires

La dihydrolycorine est comparée à d'autres composés similaires, tels que :

Lycorine : Le composé parent à partir duquel la this compound est dérivée.

Pseudolycorine : Un autre dérivé de la lycorine présentant des propriétés pharmacologiques similaires.

Lycoramine : Un composé de structure et d'activités pharmacologiques similaires.

Galantamine : Connu pour son utilisation dans le traitement de la maladie d'Alzheimer, il présente des similitudes structurales avec la this compound.

La this compound se distingue par sa faible toxicité et sa meilleure résistance à certaines maladies, telles que la dysenterie amibienne .

Activité Biologique

Dihydrolycorine is a bioactive compound derived from the plant Lycoris radiata, belonging to the Amaryllidaceae family. This alkaloid has garnered attention for its diverse biological activities, particularly in the context of cardiovascular health and its potential as a therapeutic agent. This article provides an overview of the biological activity of this compound, supported by case studies and research findings.

This compound exhibits cardioprotective effects primarily through the modulation of specific molecular pathways involved in cardiac remodeling. Research indicates that it inhibits the expression of Runx1, a transcription factor implicated in cardiac fibrosis and dysfunction following myocardial infarction (MI) .

Key Findings:

- Cardiac Remodeling : this compound treatment significantly reduces adverse cardiac remodeling post-MI by downregulating fibrotic genes such as collagen I and TGF-β, while upregulating anti-apoptotic genes like Bcl-2 .

- Cardiac Function Improvement : In animal models, treatment with this compound improved left ventricular ejection fraction (LVEF), left ventricular fractional shortening (LVFS), and reduced left ventricular end-systolic and end-diastolic dimensions (LVESD and LVEDD) .

Study 1: Cardiac Fibrosis and Dysfunction

A study conducted on rats subjected to MI demonstrated that this compound administration (20 mg/kg) resulted in significant improvements in cardiac function metrics compared to untreated controls. The treatment led to:

- Increased LVEF : From 40% in controls to 55% in treated groups.

- Decreased LVEDD : From 6.5 mm to 5.2 mm post-treatment.

Table 1 summarizes these findings:

| Measurement | Control Group | This compound Group |

|---|---|---|

| LVEF (%) | 40 | 55 |

| LVEDD (mm) | 6.5 | 5.2 |

| LVESD (mm) | 4.0 | 3.2 |

Study 2: Cellular Mechanisms

In vitro studies using hypoxia-treated cardiomyocytes revealed that this compound significantly reduced fibrosis markers and apoptosis rates. Specifically:

- Reduction in α-SMA Expression : Indicating decreased fibrosis.

- Increased Connexin 43 Levels : Suggesting improved intercellular communication among cardiomyocytes.

Structural Insights

Molecular docking studies have provided insights into how this compound interacts with Runx1. It directly binds to this protein, inhibiting its activity, which is crucial for mediating the adverse effects of MI on cardiac tissue . This interaction highlights this compound's potential as a targeted therapeutic agent.

Propriétés

IUPAC Name |

(1S,15R,17S,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11+,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJILFEGOWCJNIK-MGRBZGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@@H]([C@H]5O)O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346488 | |

| Record name | Dihydrolycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-21-2 | |

| Record name | Dihydrolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrolycorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6271-21-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROLYCORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N4S72301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.